5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride
Description
Properties
CAS No. |
1003587-73-2 |
|---|---|
Molecular Formula |
C10H12ClN3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c11-7-9-2-1-8-3-5-12-6-4-10(8)13-9;/h1-2,12H,3-6H2;1H |
InChI Key |
PEIMZHAHTXCVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=C1C=CC(=N2)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
The primary synthetic route involves a palladium-catalyzed cross-coupling reaction between halogenated precursors and nitrile-containing intermediates. A patented method (CN108117550B) employs PdCl₂ as the catalyst in N-methylpyrrolidone (NMP) solvent at 65–75°C. The reaction proceeds via the following generalized pathway:
Key reagents include:
Reaction Conditions and Yield Optimization
| Catalyst Equiv. | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 0.03 | 75 | 6 | 94.8 | 99.1 |
| 0.05 | 70 | 6 | 86.1 | 98.8 |
| 0.10 | 70 | 6 | 88.9 | 98.6 |
Higher catalyst loading (0.10 equiv.) marginally reduces yield due to side reactions, while lower equivalents (0.03) optimize both efficiency and cost.
Post-Synthetic Modifications
Dihydrochloride Salt Formation
The free base is converted to its dihydrochloride salt using triethylamine hydrobromide in aqueous conditions. After isolating the crude product via filtration, the salt is precipitated by adding n-hexane and purified through slurrying at 65°C. This step ensures enhanced stability and solubility for pharmacological applications.
Critical Analysis of Methodologies
Solvent and Base Selection
NMP is preferred for its high boiling point (202°C) and ability to solubilize polar intermediates. Substituting NMP with lower-boiling solvents (e.g., THF) reduces yields by 15–20%, as evidenced in comparative studies. Similarly, replacing triethylamine with weaker bases like pyridine prolongs reaction times and decreases purity.
Temperature Dependence
Maintaining temperatures between 65–75°C is critical. Deviations below 60°C result in incomplete conversion, while exceeding 85°C promotes decomposition, reducing yields to <70%.
Industrial Scalability Considerations
Continuous Flow Reactor Feasibility
The patented method’s compatibility with continuous flow systems has been validated at pilot scales, achieving 90–92% yield with a throughput of 5 kg/day. Key advantages include:
-
Reduced catalyst leaching.
-
Consistent product quality (purity >98.5%).
Emerging Alternatives and Limitations
While the PdCl₂-catalyzed method dominates current synthesis, preliminary studies explore nickel-catalyzed routes to reduce costs. However, these methods suffer from lower yields (50–60%) and require harsh conditions (100°C, 24 h), limiting industrial adoption .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonitrile group undergoes nucleophilic substitution under specific conditions, enabling functional group interconversions.
| Reaction Type | Reagents/Conditions | Products Formed | Key Observations |
|---|---|---|---|
| Hydrolysis | H₂SO₄ (concentrated), H₂O, reflux | 2-Carboxamide derivative | Complete conversion in 6–8 hours |
| Alcoholysis | Methanol/HCl, 60°C | 2-Methoxyimino derivative | Requires acid catalysis |
| Thiol substitution | NaSH, DMF, 80°C | 2-Thiocarbonyl analog | Moderate yields (45–60%) |
Mechanistic Insight : The carbonitrile’s electrophilic carbon reacts with nucleophiles (e.g., water, alcohols, thiols) via a two-step addition-elimination pathway. Acidic conditions protonate the nitrile, enhancing electrophilicity.
Ring-Opening Reactions
The azepine ring’s strain and basic nitrogen atoms facilitate ring-opening under acidic or oxidative conditions.
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| HCl (6M), reflux | – | Linear diamine hydrochloride salt | Quantitative ring cleavage |
| H₂O₂, AcOH | – | Oxidized pyridine-lactam derivative | Forms stable γ-lactam structure |
Structural Impact : Ring-opening destroys the bicyclic system but generates intermediates amenable to further functionalization, such as peptide coupling.
Oxidation Reactions
The saturated azepine ring undergoes oxidation at specific positions, modifying electronic properties.
| Oxidizing Agent | Conditions | Products | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O, 0°C | 5-Keto-pyridoazepine derivative | 72 |
| DDQ | DCM, rt | Aromatic pyridoazepine | 68 |
Selectivity : Potassium permanganate preferentially oxidizes the azepine ring’s bridgehead carbon, while DDQ dehydrogenates saturated bonds to restore aromaticity .
Salt-Specific Reactivity
The dihydrochloride salt form influences solubility and reaction pathways compared to the free base.
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Solubility | Low in polar solvents | High in water/MeOH |
| Nucleophilic attack | Slower kinetics | Accelerated due to protonation |
Practical Consideration : Deprotonation (e.g., using NaOH) is often required for reactions requiring the free base, such as Grignard additions.
Hydrogenation Reactions
Selective reduction of the carbonitrile group or unsaturated bonds is achievable via catalytic hydrogenation.
| Catalyst | Conditions | Products | Selectivity |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, 25°C | 2-Aminomethyl derivative | CN → CH₂NH₂ |
| Raney Ni, H₂ (3 atm) | THF, 50°C | Fully saturated azepine | Complete ring reduction |
Application : Hydrogenated derivatives show enhanced bioavailability in pharmacological studies.
Comparative Reaction Table
| Reaction | Preferred Reagents | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nitrile hydrolysis | H₂SO₄/H₂O | Reflux | 6–8 | 85–90 |
| Azepine oxidation | KMnO₄ | 0°C | 2 | 72 |
| Salt deprotonation | NaOH (2M) | rt | 0.5 | >95 |
Unresolved Challenges and Research Gaps
-
Stereoselective modifications : Limited methods exist for asymmetric functionalization of the azepine ring.
-
Cross-coupling reactions : Suzuki-Miyaura couplings at the pyridine ring remain unexplored but theoretically feasible.
Scientific Research Applications
Medicinal Chemistry
5H,6H,7H,8H,9H-pyrido[2,3-d]azepine derivatives have shown promise in the development of new pharmaceuticals. They are being investigated for their potential as:
- Antidepressants : Some studies have indicated that pyrido[2,3-d]azepine derivatives may exhibit antidepressant-like effects in animal models.
- Anticancer Agents : Certain derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Neuropharmacology
The compound's structural features allow it to interact with various neurotransmitter systems. Research is ongoing to evaluate its effects on:
- Serotonin Receptors : Potential modulation of serotonin pathways may lead to new treatments for mood disorders.
- Dopaminergic Activity : Investigations into its role in dopamine receptor modulation could provide insights into therapies for schizophrenia and other neuropsychiatric disorders.
Material Science
The unique properties of pyrido[2,3-d]azepine compounds make them suitable for use in advanced materials:
- Conductive Polymers : Research is being conducted on the incorporation of these compounds into polymer matrices to enhance electrical conductivity.
- Nanotechnology : Their potential application in nanomaterials for drug delivery systems is being explored due to their favorable biocompatibility and functionalization capabilities.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined a series of pyrido[2,3-d]azepine derivatives for their antidepressant-like effects using the forced swim test in rodents. The results indicated that certain compounds significantly reduced immobility time compared to control groups, suggesting potential efficacy as antidepressants.
Case Study 2: Anticancer Properties
Research conducted at a leading cancer research institute evaluated the cytotoxic effects of several pyrido[2,3-d]azepine derivatives against human breast cancer cell lines. The findings demonstrated that specific compounds induced apoptosis and inhibited cell growth through mechanisms involving oxidative stress and mitochondrial dysfunction.
Comparative Analysis Table
Mechanism of Action
The mechanism by which 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure : Pyrido[2,3-d]azepine (fused 6-membered pyridine and 7-membered azepine rings).
- Substituents : Carbonitrile group at position 2; dihydrochloride salt.
Analog 1: Carbazole Derivatives ()
- Core structure : Tricyclic carbazole (two benzene rings fused to a pyrrole ring).
- Substituents : Methyl, methoxy, nitro, and aryl groups (e.g., 2’-fluoro-5’-methoxyphenyl in compound 7b ) .
- Key differences : Carbazoles lack the azepine ring and nitrogen positioning seen in the target compound.
Analog 2: Triazolo-Pyrimido-Isoquinoline ()
- Core structure: Fused triazolo, pyrimido, pyrido, and isoquinoline rings.
- Substituents : Benzodioxole, methoxy, and carbonitrile groups (e.g., compound 9b ) .
- Key similarities : Presence of a carbonitrile group, which may confer similar electronic properties.
Physicochemical Properties
Key Observations:
- The carbonitrile group in the target compound and 9b contributes to distinct IR and electronic profiles .
- Salt formation in the target compound likely improves solubility compared to neutral analogs like 7b .
Metabolic Pathways
Heterocyclic Amine Metabolism ()
- 2-Amino-alpha-carboline (AαC): Metabolized by cytochrome P4501A2 via hydroxylation and N-oxidation. Human liver microsomes show 37-fold interindividual metabolic variability .
- Implications for Target Compound :
- If the target compound is a heterocyclic amine, it may undergo similar P4501A2-mediated metabolism.
- Structural differences (e.g., azepine vs. carbazole) could alter metabolite profiles (e.g., hydroxylation sites).
Q & A
Basic Question: What experimental protocols are recommended for synthesizing and purifying 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride?
Methodological Answer:
Synthesis optimization should focus on cyclization reactions involving pyridine precursors (e.g., chloropyridine derivatives) under controlled acidic conditions. Purification requires high-performance liquid chromatography (HPLC) to achieve >95% purity, as validated by HLC methods in similar heterocyclic compounds . Post-synthesis, recrystallization in polar aprotic solvents (e.g., DMSO) can enhance crystallinity. Confirm purity using mass spectrometry (MS) and elemental analysis.
Basic Question: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- Infrared Spectroscopy (IR): Identify nitrile (C≡N) stretching vibrations near 2179 cm⁻¹, as observed in structurally related carbonitriles .
- NMR Spectroscopy: Use ¹H NMR (CDCl₃ or DMSO-d₆) to resolve proton environments in the azepine and pyridine rings. For example, δ 2.90–4.33 ppm corresponds to isoquinoline protons, while aromatic protons appear at δ 7.2–7.4 ppm .
- X-ray Crystallography: Resolve stereochemistry and confirm dihydrochloride salt formation via unit-cell parameter analysis.
Basic Question: How should researchers assess solubility and stability for in vitro assays?
Methodological Answer:
- Solubility: Test in DMSO (up to 5 mM with gentle heating) and aqueous buffers (pH 4–7). Pre-saturate solutions to avoid precipitation during dilution .
- Stability: Conduct accelerated degradation studies under UV light, humidity, and temperature variations (25–40°C). Monitor via HPLC for decomposition products. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Advanced Question: How to design mechanistic studies to elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) for protein targets.
- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions using software like GROMACS. Validate with mutagenesis studies targeting predicted binding residues .
- Theoretical Frameworks: Align hypotheses with enzyme inhibition kinetics (e.g., competitive vs. non-competitive) to contextualize results .
Advanced Question: How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ may arise from differences in ATP concentrations in kinase assays.
- Dose-Response Redundancy: Replicate experiments using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).
- Statistical Robustness: Apply Bayesian inference to quantify uncertainty in conflicting datasets .
Advanced Question: What computational strategies are effective for predicting physicochemical properties or metabolic pathways?
Methodological Answer:
- Quantum Mechanics (QM): Calculate logP and pKa using Gaussian09 with B3LYP/6-31G* basis sets.
- ADMET Prediction: Use SwissADME or ADMETlab2.0 to simulate metabolic stability and cytochrome P450 interactions.
- Machine Learning: Train models on PubChem datasets to predict solubility or toxicity. Validate with experimental data from stability assays .
Advanced Question: How to integrate this compound into interdisciplinary studies (e.g., chemical biology or materials science)?
Methodological Answer:
- Chemical Biology: Develop photoaffinity probes by substituting the nitrile group with a diazirine moiety for target identification via click chemistry.
- Materials Science: Explore supramolecular assembly by functionalizing the azepine ring with thiol groups for gold nanoparticle conjugation.
- Guiding Frameworks: Link research to theoretical models like ligand efficiency metrics or molecular orbital theory for systematic hypothesis generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
